methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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Overview
Description
Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the formation of the pyrazole and pyridine rings, followed by their fusion. One common method starts with the preparation of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as the starting material. This is then subjected to various substitution reactions to introduce the desired functional groups at specific positions on the rings .
Industrial Production Methods
Industrial production of these compounds often involves multi-step synthesis processes that are optimized for yield and purity. The use of computer-aided drug design and scaffold hopping techniques can further enhance the efficiency of these synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-b]pyridine scaffold .
Scientific Research Applications
Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a TRK inhibitor, which can be useful in studying cell proliferation and differentiation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, when activated, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are involved in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially halt the continuous activation of these pathways, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Imidazole-containing compounds: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to selectively inhibit TRKs with minimal off-target effects makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H15F3N4O2 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[3-methyl-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoate |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-18-16(21(22,23)24)10-17(14-4-3-9-25-11-14)26-19(18)28(27-12)15-7-5-13(6-8-15)20(29)30-2/h3-11H,1-2H3 |
InChI Key |
CUHFQCWKGLBXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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